Ro 46-8443
Description
Overview of Endothelin Peptides and Receptor Subtypes (ETA and ETB)
The endothelin family in mammals consists of three main isoforms: endothelin-1 (B181129) (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3). Current time information in Washington, DC, US.guidetopharmacology.orgarctomsci.comnih.gov These are 21-amino acid peptides produced by various cell types, including endothelial cells, vascular smooth muscle cells, macrophages, and renal medulla cells. Current time information in Washington, DC, US.guidetopharmacology.orgarctomsci.com
The biological effects of endothelins are mediated through two primary G-protein coupled receptor subtypes: endothelin A (ETA) and endothelin B (ETB) receptors. Current time information in Washington, DC, US.arctomsci.comnih.govtargetmol.com These receptors are found on the surface of various cells throughout the body. ETA receptors are predominantly located on vascular smooth muscle cells and are primarily associated with vasoconstriction and cell proliferation. Current time information in Washington, DC, US.nih.govbiochempartner.com ETB receptors, while also present on vascular smooth muscle cells where they can mediate vasoconstriction, are notably found on endothelial cells, where they mediate vasodilation through the release of factors like nitric oxide and prostanoids. Current time information in Washington, DC, US.nih.govbiochempartner.comnih.gov ETB receptors also play a significant role in the clearance of circulating endothelins, particularly ET-1. nih.govchemicalbook.com The different endothelin peptides exhibit varying affinities for these receptor subtypes; ET-1 and ET-2 show higher affinity for ETA receptors, while ET-3 binds with approximately equal affinity to both ETA and ETB receptors. The ETB receptor demonstrates nearly equal affinity for all three endothelin isopeptides. arctomsci.combiochempartner.commdpi.com
Significance of Endothelin B Receptors in Physiological Regulation
ETB receptors are widely distributed throughout the body, reflecting their diverse physiological roles. They are crucial for maintaining vascular tone, influencing blood pressure, and regulating renal function, including sodium reabsorption, diuresis, and natriuresis. targetmol.combiochempartner.comnih.govchemicalbook.comunil.chsigmaaldrich.com In the central nervous system, ETB receptors are present on glia and neurons. nih.govtargetmol.com Endothelial ETB receptors contribute to vasodilation and the removal of ET-1 from circulation, acting as a crucial clearance mechanism. nih.govnih.govchemicalbook.com Smooth muscle ETB receptors can mediate vasoconstriction and may also be involved in cell proliferation. nih.govtargetmol.comnih.gov The balance between ETA and ETB receptor activation is essential for proper cardiovascular homeostasis. nih.gov
Rationale for Selective Endothelin B Receptor Antagonism as a Research Strategy
Given the multifaceted roles of ETB receptors, particularly their involvement in both vasodilation and ET-1 clearance, selectively blocking this receptor subtype is a valuable strategy for dissecting its specific contributions to physiological and pathophysiological processes. While ETA receptors are primarily linked to detrimental effects like excessive vasoconstriction and proliferation in various diseases, the role of ETB receptors is more complex and can be context-dependent. unil.chahajournals.org Selective ETB antagonists allow researchers to isolate the effects mediated solely through the ETB receptor, providing insights into its involvement in conditions such as hypertension, pulmonary hypertension, renal disorders, and cerebral vasospasm, without simultaneously blocking the potentially beneficial effects mediated by ETA receptors or the clearance function of ETB receptors. biochempartner.comunil.chahajournals.orgsigmaaldrich.comuni-freiburg.de
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H35N3O8S |
|---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
4-tert-butyl-N-[6-[(2R)-2,3-dihydroxypropoxy]-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C31H35N3O8S/c1-31(2,3)21-12-16-24(17-13-21)43(37,38)34-29-27(42-26-9-7-6-8-25(26)40-5)30(41-19-22(36)18-35)33-28(32-29)20-10-14-23(39-4)15-11-20/h6-17,22,35-36H,18-19H2,1-5H3,(H,32,33,34)/t22-/m1/s1 |
InChI Key |
DRIHNVYRUGBDHI-JOCHJYFZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)OC[C@@H](CO)O)OC4=CC=CC=C4OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)OCC(CO)O)OC4=CC=CC=C4OC |
Synonyms |
4-tert-butyl-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide Ro 46-8443 Ro-46-8443 |
Origin of Product |
United States |
Pharmacological Characterization of Ro 46 8443 As an Endothelin B Receptor Probe
Receptor Binding Affinity and Selectivity Profile of Ro 46-8443
This compound has been identified as a pioneering non-peptide antagonist with a pronounced selectivity for the endothelin B (ETB) receptor. nih.gov Its pharmacological characteristics have been delineated through extensive in vitro studies, establishing it as a critical tool for investigating the physiological and pathological roles of the ETB receptor system.
Quantitative Assessment of ETB Receptor Affinity and Potency
The affinity of this compound for the ETB receptor has been quantified using radioligand binding assays. These studies have demonstrated that this compound exhibits a high affinity for the ETB receptor, with reported IC50 values—the concentration required to inhibit 50% of the specific binding of a radiolabeled ligand—ranging from 34 to 69 nM. medchemexpress.com This potent binding affinity underscores the compound's significant interaction with the ETB receptor.
Table 1: ETB Receptor Binding Affinity of this compound
| Parameter | Value (nM) |
|---|---|
| IC50 | 34-69 |
Data represents the concentration of this compound required to inhibit 50% of specific radioligand binding to ETB receptors.
Comparative Selectivity Against Endothelin A Receptors
A key feature of this compound is its marked selectivity for the ETB receptor over the endothelin A (ETA) receptor. Comparative binding studies have revealed a significantly lower affinity for the ETA receptor, with a reported IC50 value of 6800 nM. medchemexpress.comacs.org This translates to a selectivity ratio of at least 100-fold, and in some cases up to 2000-fold, for the ETB receptor over the ETA receptor. nih.govabmole.com This high degree of selectivity is crucial for its use as an experimental tool to specifically probe ETB receptor functions without the confounding effects of ETA receptor blockade.
Table 2: Comparative Receptor Selectivity of this compound
| Receptor Subtype | IC50 (nM) | Selectivity (fold) |
|---|---|---|
| ETB | 34-69 | ~100-2000 |
| ETA | 6800 |
Selectivity is calculated as the ratio of the IC50 for ETA receptors to the IC50 for ETB receptors.
Species-Specific Receptor Binding Profiles in Preclinical Models
The antagonistic properties of this compound have been evaluated in various preclinical models, including rats and dogs. In studies involving rat tracheal rings, this compound was shown to antagonize contractions induced by the ETB-selective agonist sarafotoxin S6c. nih.gov Furthermore, in conscious dogs, this compound was effective in blocking the physiological responses mediated by ETB receptor activation. oup.com While these studies confirm the in vivo activity of this compound in these species, detailed comparative binding affinity data across a wider range of preclinical models remains an area for further investigation. The functional effects of this compound have been shown to differ between normotensive and hypertensive rat models, suggesting that the physiological context can influence the observed outcomes of ETB receptor blockade. medkoo.com
Modus Operandi of Endothelin B Receptor Antagonism by this compound
The mechanism by which this compound exerts its antagonistic effects on the ETB receptor has been elucidated through kinetic and functional studies.
Competitive Binding Mechanisms at the ETB Receptor
This compound acts as a competitive antagonist at the ETB receptor. nih.govmedkoo.com This is evidenced by the parallel rightward shift of the concentration-response curves of ETB receptor agonists in the presence of increasing concentrations of this compound. nih.govmedkoo.com This pattern is characteristic of competitive antagonism, where the antagonist reversibly binds to the same site as the agonist, thereby requiring a higher concentration of the agonist to elicit the same level of response. uam.es
Functional Inhibition of ETB Receptor-Mediated Responses
Consistent with its competitive binding, this compound effectively inhibits the functional responses mediated by ETB receptor activation. nih.govmedkoo.com In vitro studies have demonstrated its ability to inhibit ETB-mediated effects such as smooth muscle contraction. nih.gov For example, in rat tracheal preparations, this compound was shown to inhibit contractions induced by the ETB agonist sarafotoxin S6c. nih.gov This functional antagonism confirms that the binding of this compound to the ETB receptor translates into a tangible blockade of the receptor's signaling cascade.
Molecular and Cellular Mechanisms Elucidated Through Ro 46 8443 Studies
Intracellular Signal Transduction Pathways Coupled to ETB Receptors
G Protein Coupling Mechanisms (e.g., Gq, Gi)
The ETB receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is known to couple to several types of G proteins, primarily from the Gq/11 and Gi/o families. guidetopharmacology.orgglpbio.commedchemexpress.com Studies utilizing selective antagonists like Ro 46-8443 have been instrumental in confirming this promiscuous coupling and in beginning to unravel the functional consequences of these interactions.
Recent research has provided a more nuanced understanding of this coupling. An integrative approach combining hydrogen/deuterium exchange mass spectrometry and cellular systems has shown that the ETB receptor couples to Gi and Gq, but not to Gs. medchemexpress.com These studies highlight the differential coupling efficiency of the ETB receptor with various G protein subtypes, which is accompanied by distinct conformational changes in the G proteins upon activation. medchemexpress.com The use of selective antagonists such as this compound in such experimental setups allows for the isolation of ETB receptor-specific signaling events, thereby clarifying which downstream effects are attributable to Gq versus Gi activation. For instance, in Chinese hamster ovary (CHO) cells expressing ETB receptors, the receptor couples to both Gq and Gi. guidetopharmacology.org
| G Protein Subtype | Coupling to ETB Receptor | Role of this compound in Elucidation |
| Gq/11 | Confirmed | Allows for the specific blockade of ETB-mediated Gq signaling to study downstream pathways like PLC activation. |
| Gi/o | Confirmed | Enables the investigation of ETB-dependent Gi-mediated pathways, distinguishing them from ETA receptor signaling. guidetopharmacology.orgglpbio.com |
| Gs | Not observed in recent studies | Helps to confirm the specificity of ETB receptor coupling by showing no effect on Gs-mediated pathways. medchemexpress.com |
Downstream Signaling Cascades (e.g., Phospholipase C, A2, and D Activation)
Activation of the ETB receptor triggers a cascade of intracellular signaling events, with the activation of phospholipases being a central hub. The coupling of the ETB receptor to Gq proteins leads to the activation of Phospholipase C-β (PLCβ). nih.gov PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov
Studies have indicated that ETB receptors can also activate other phospholipases, including Phospholipase A2 (PLA2) and Phospholipase D (PLD). guidetopharmacology.org PLA2 is responsible for the release of arachidonic acid, a precursor for various inflammatory mediators, while PLD activation also contributes to DAG production. nih.govmdpi.com The use of this compound allows researchers to confirm that the activation of these phospholipases is indeed a consequence of ETB receptor stimulation. For example, by using this compound, it can be demonstrated that the release of arachidonic acid is an ETB-mediated event. nih.gov
| Downstream Effector | Activation by ETB Receptor | Role of this compound in Elucidation |
| Phospholipase C (PLC) | Primarily PLCβ is activated following Gq coupling. nih.gov | Confirms that PLC activation and subsequent IP3 and DAG production are specifically mediated by ETB receptors. |
| Phospholipase A2 (PLA2) | Activation leads to arachidonic acid release. guidetopharmacology.orgnih.gov | Helps to attribute PLA2 activation to ETB receptor signaling specifically. nih.gov |
| Phospholipase D (PLD) | Contributes to the overall signaling cascade. guidetopharmacology.org | Can be used to verify the involvement of ETB receptors in PLD activation pathways. |
Influence on Tyrosine Phosphorylation and Mitogen-Activated Protein Kinase (MAPK) Pathways
ETB receptor activation has been shown to influence cellular processes such as growth and proliferation through the stimulation of tyrosine phosphorylation and the mitogen-activated protein kinase (MAPK) pathway. nih.gov The signaling cascade often involves the activation of receptor and non-receptor tyrosine kinases. olink.comlenus.ie
The MAPK pathway, a crucial signaling cascade in the regulation of gene expression and cell fate, is a downstream target of ETB receptor signaling. nih.govmdpi.com The activation of the MAPK cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, can be initiated by ETB receptor-mediated G protein activation. lenus.ie Studies utilizing this compound can help to confirm that the observed MAPK activation is a direct result of ETB receptor stimulation, as this antagonist would block the upstream signal. This is particularly relevant in complex cellular systems where multiple receptors might converge on the MAPK pathway. nih.gov
| Signaling Pathway | Involvement with ETB Receptor | Role of this compound in Elucidation |
| Tyrosine Phosphorylation | ETB receptor activation can lead to the phosphorylation of various cellular proteins on tyrosine residues. olink.com | Can be used to determine if specific tyrosine phosphorylation events are dependent on ETB receptor activation. |
| MAPK/ERK Pathway | ETB receptor signaling can activate the MAPK/ERK cascade, influencing cell growth and proliferation. nih.gov | Allows for the specific inhibition of ETB-mediated MAPK activation to study its downstream consequences. |
Regulation of ETB Receptor Activity and Interplay
Receptor Phosphorylation and Desensitization Mechanisms
Like many GPCRs, the activity of the ETB receptor is tightly regulated to prevent overstimulation. A key mechanism in this regulation is receptor phosphorylation, which often leads to desensitization, a process where the receptor becomes less responsive to the agonist. nih.govclinpgx.org
Agonist-induced phosphorylation of the ETB receptor is a rapid event, occurring within minutes of stimulation. nih.gov This phosphorylation is primarily carried out by G protein-coupled receptor kinases (GRKs). nih.govnih.gov Following phosphorylation, β-arrestins can bind to the receptor, leading to its internalization and further desensitization. nih.gov The use of a selective antagonist like this compound in binding and functional assays before and after agonist exposure can help to characterize the kinetics and extent of ETB receptor desensitization.
| Regulatory Mechanism | Description | Role of this compound in Elucidation |
| Receptor Phosphorylation | Agonist-induced phosphorylation by GRKs is a key step in desensitization. nih.govnih.gov | Can be used as a tool to prevent the initial agonist binding, thereby indirectly studying the phosphorylation events that follow. |
| Desensitization | Rapid loss of receptor responsiveness following agonist exposure. nih.gov | By blocking the receptor, this compound can prevent desensitization, allowing for the study of its downstream functional consequences. |
Interplay and Cross-talk with Endothelin A Receptors
A fascinating aspect of endothelin signaling is the interplay, or cross-talk, between ETA and ETB receptors. nih.govnih.gov Studies have revealed that in some physiological contexts, the blockade of one receptor subtype can be compensated for by the other.
A pivotal study using this compound in rat tracheal rings demonstrated this cross-talk phenomenon. It was observed that the selective blockade of ETB receptors with this compound was not sufficient to inhibit the contractile responses mediated by endothelin-1 (B181129) (ET-1). nih.gov However, when ETA receptors were also blocked, the antagonistic effect of this compound on ET-1-induced contractions became apparent. nih.gov This suggests that when ETB receptors are blocked, ETA receptors can compensate to maintain the physiological response to ET-1. nih.gov This finding, made possible by the use of a selective ETB antagonist, underscores the complexity of the endothelin system and the importance of considering receptor interplay in pharmacological studies. nih.gov
| Interacting Receptor | Nature of Cross-talk | Insights from this compound Studies |
| Endothelin A (ETA) Receptor | ETA receptors can functionally compensate for the blockade of ETB receptors. nih.gov | This compound was essential in demonstrating that the lack of inhibition of ET-1 responses was due to ETA receptor compensation. nih.gov |
Endothelin Clearance Mechanisms Mediated by ETB Receptors
The endothelin B (ETB) receptor plays a crucial role in the removal of endothelin-1 (ET-1) from circulation, a function that has led to it being termed a "clearance receptor". nih.govdoi.orgresearchgate.net This mechanism is fundamental for maintaining low plasma concentrations of the potent vasoconstrictor ET-1. nih.gov The elucidation of this pathway has been significantly advanced through studies utilizing selective antagonists for the ETB receptor, such as the non-peptide compound this compound. doi.orgnih.gov
This compound exhibits high selectivity for the ETB receptor, with an inhibitory concentration (IC50) of 34-69 nM, making it at least 100-fold more selective for ETB over ETA receptors (IC50: 6800 nM). medchemexpress.com This selectivity makes it a valuable experimental tool for isolating and understanding the specific functions of the ETB receptor. nih.gov
Research has demonstrated that the blockade of ETB receptors leads to a significant increase in the plasma levels of circulating ET-1. nih.govahajournals.org This effect is a direct consequence of inhibiting the primary clearance pathway for ET-1. scispace.com When ET-1 is administered intravenously, it is rapidly cleared from the bloodstream, primarily by tissues with high ETB receptor density like the lungs, kidneys, and liver. nih.govresearchgate.net The lungs are particularly efficient, retaining approximately 60% of circulating ET-1 in a single pass, an effect that is inhibited by ETB receptor antagonists but not by ETA receptor antagonists. nih.gov
Studies in rats have provided quantitative evidence for the role of ETB receptors in ET-1 clearance. The administration of ETB-selective antagonists results in a marked elevation of plasma ET-1 concentrations. For example, treatment with the ETB-selective antagonist A-192621 for three days increased plasma immunoreactive ET-1 (irET-1) levels by five- to ten-fold. nih.gov In contrast, blockade of ETA receptors shows a more modest effect on plasma irET-1 levels. nih.gov This distinction underscores the primary role of the ETB receptor in the systemic clearance of ET-1. nih.govphysiology.org The phenomenon of increased plasma ET-1 following the administration of nonselective ETA/ETB antagonists like bosentan (B193191) further supports the clearance function of the ETB receptor, as the blockade prevents the removal of ET-1 from the circulation. ahajournals.orgscispace.com
The following table summarizes findings from studies on the effects of various endothelin receptor antagonists on plasma ET-1 levels, illustrating the central role of the ETB receptor in clearance.
| Compound | Receptor Selectivity | Experimental Model | Observed Effect on Plasma ET-1 Levels | Reference |
|---|---|---|---|---|
| A-192621 | ETB Selective | Rat | 5- to 10-fold increase | nih.gov |
| A-216546 | ETA Selective | Rat | 1.8- to 2.4-fold increase | nih.gov |
| Bosentan | Nonselective ETA/ETB | Human/Rat | Marked increase | ahajournals.orgscispace.com |
| This compound | ETB Selective | Rat | Used to demonstrate the role of ETB in clearance, leading to increased ET-1 | nih.govphysiology.org |
Role of Endothelin B Receptors in Physiological and Pathophysiological Processes: Insights from Ro 46 8443 Studies in Preclinical Models
Cardiovascular System Research
Studies utilizing Ro 46-8443 in various animal models have provided significant insights into the multifaceted role of ETB receptors in cardiovascular regulation, from maintaining baseline vascular tone to influencing pathological remodeling and cardiac performance.
The regulation of vascular tone and hemodynamics involves a delicate balance of competing vasoconstrictor and vasodilator influences. Preclinical research with this compound has demonstrated that ETB receptors are key contributors to this balance, with their net effect being highly dependent on the specific physiological or pathophysiological context.
In preclinical studies on normotensive rats, the administration of the selective ETB receptor antagonist this compound led to a decrease in blood pressure. researchgate.netmedchemexpress.cn This finding suggests that in a normal physiological state, the prevailing role of ETB receptors is to mediate a vasoconstrictor tone, contributing to the maintenance of baseline blood pressure. researchgate.netmedchemexpress.cn Conversely, in hypertensive rat models, such as spontaneously hypertensive rats (SHR) and deoxycorticosterone acetate (B1210297) (DOCA)-salt rats, this compound induced a pressor effect, indicating a shift in the functional role of ETB receptors towards vasodilation in these pathological states. researchgate.netmedchemexpress.cnphysiology.org
| Animal Model | Condition | Effect of this compound on Blood Pressure | Inferred Predominant Role of ETB Receptor |
|---|---|---|---|
| Normotensive Rats | Physiological | Decrease researchgate.netmedchemexpress.cn | Vasoconstrictor Tone researchgate.netmedchemexpress.cn |
| Spontaneously Hypertensive Rats (SHR) | Hypertensive | Increase (Pressor Effect) researchgate.netmedchemexpress.cn | Vasorelaxant researchgate.netmedchemexpress.cn |
| DOCA-Salt Rats | Hypertensive | Increase (Pressor Effect) researchgate.netmedchemexpress.cnphysiology.org | Vasorelaxant researchgate.netmedchemexpress.cnphysiology.org |
The influence of ETB receptors on vascular tone varies significantly across different arterial beds. In conscious dogs, studies using this compound have explored its effects on the coronary circulation. Intracoronary administration of this compound alone did not significantly alter mean arterial pressure or coronary diameter but did cause a modest decrease in coronary blood flow (CBF). oup.com This suggests a limited but present role for ETB receptors in regulating basal coronary tone.
In the renal vascular bed of DOCA-salt hypertensive rats, ETB receptor blockade with antagonists like A-192621, with similar findings noted for this compound, resulted in a significant decrease in renal blood flow, highlighting a protective, vasodilatory role for these receptors in the hypertensive kidney. ahajournals.orgscite.ai This effect was more pronounced in hypertensive animals compared to their normotensive counterparts. ahajournals.orgscite.ai
| Hemodynamic Parameter | Baseline (Control) | After this compound | Significance (P-value) |
|---|---|---|---|
| Left Ventricular Pressure (LVP) (mmHg) | 113 ± 3 | 120 ± 4 | <0.05 |
| Heart Rate (HR) (beats/min) | 77 ± 3 | 66 ± 2 | <0.01 |
| Coronary Blood Flow (CBF) (ml/min) | 43 ± 5 | 40 ± 4 | <0.05 |
| Mean Arterial Pressure (MAP) (mmHg) | Not Significantly Altered | NS | |
| Coronary Diameter (CD) (mm) | Not Significantly Altered | NS |
A key function of endothelial ETB receptors is to mediate the release of vasodilators, most notably nitric oxide (NO). physiology.org Studies with this compound have been instrumental in confirming this mechanism in vivo. In hypertensive rat models (SHR and DOCA-salt), the pressor effect observed after this compound administration was prevented by co-administration of the NO synthase inhibitor L-NAME. researchgate.netmedchemexpress.cn This demonstrates that the hypertensive effect of ETB blockade in these models is due to the inhibition of an ETB-mediated release of NO, unmasking the vasoconstrictor actions of the endothelin system. researchgate.netmedchemexpress.cnscite.ai
Further studies in conscious dogs investigated the interaction between ETB receptors and NO in the coronary circulation. After blocking NO production with L-NAME, acetylcholine-induced vasodilation was blunted; subsequent administration of this compound did not restore this response, suggesting the vasodilation is not dependent on an ETB-mediated pathway in this specific context. ahajournals.orgahajournals.org However, the research underscores that in certain pathological states like hypertension, the ETB receptor-NO axis becomes a predominant vasorelaxant pathway. researchgate.netmedchemexpress.cn
Vascular remodeling, characterized by changes in the structure of the vessel wall, is a hallmark of chronic hypertension. aginganddisease.orgresearchgate.net Preclinical evidence suggests that ETB receptors play a protective role against such pathological changes. In DOCA-salt hypertensive rats, long-term treatment with a selective ETB antagonist (A-192621) was found to exaggerate vascular hypertrophy in the aorta, including increases in wall thickness and wall-to-lumen ratio. ahajournals.org Notably, the study reported that similar findings were observed with this compound. ahajournals.org This suggests that chronic activation of ETB receptors helps to counteract the development of vascular hypertrophy. ahajournals.org This protective effect may be linked to the ability of endothelial ETB receptors to stimulate the release of nitric oxide, which has anti-mitogenic properties and can inhibit the proliferation of vascular smooth muscle cells. ahajournals.org
Beyond the vasculature, ETB receptors also influence cardiac function. In a study on conscious dogs, the selective blockade of ETB receptors with this compound resulted in direct effects on cardiac parameters. oup.com Specifically, administration of the antagonist led to an increase in left ventricular pressure (LVP) and a decrease in heart rate (HR). oup.com The first derivative of LVP (LV dP/dt), a measure of myocardial contractility, was not significantly altered. oup.com These findings indicate that ETB receptors contribute to the modulation of cardiac performance, and their blockade can alter cardiac workload and chronotropy in a normal physiological setting. oup.com
Regulation of Vascular Tone and Hemodynamics
Renal System Research
The endothelin (ET) system, particularly the endothelin B (ETB) receptor, plays a multifaceted role in the kidney. The selective ETB receptor antagonist, this compound, has been a crucial pharmacological tool in preclinical studies to dissect the specific functions of this receptor in renal physiology and disease.
Influence on Renal Hemodynamics (e.g., Total Renal and Medullary Blood Flow)
The endothelin system is a significant regulator of renal blood flow, with endothelin-1 (B181129) (ET-1) exerting complex effects through both ETA and ETB receptors. While the activation of ETA receptors generally leads to vasoconstriction, the role of ETB receptors is more nuanced. Studies in rat models show that ET-1 infusion can simultaneously decrease cortical blood flow while increasing medullary blood flow, highlighting a differential regulation within the kidney's microcirculation. researchgate.net This suggests that ETB receptors may mediate vasodilation in the medullary vasculature. researchgate.net
Research using the selective ETB antagonist this compound has provided further insights. In deoxycorticosterone acetate (DOCA)-salt hypertensive rats, a model of ET-1-dependent hypertension, acute administration of this compound was found to increase arterial pressure. researchgate.net Conversely, in normotensive Wistar-Kyoto rats, a higher dose of this compound led to a decrease in arterial pressure. researchgate.net These findings underscore the critical role of ETB receptors in modulating vascular tone and blood pressure, which is highly dependent on the underlying physiological or pathophysiological state. The blockade of these receptors by this compound interferes with their ability to counterbalance ETA-mediated vasoconstriction and regulate regional blood flow, particularly within the renal medulla. researchgate.net
Table 1: Effect of Acute this compound Administration on Arterial Pressure in Different Rat Models
| Animal Model | Condition | Effect of this compound on Arterial Pressure |
|---|---|---|
| DOCA-salt Rat | Hypertensive | Increased |
| Wistar-Kyoto Rat | Normotensive | Decreased (at higher doses) |
Data sourced from a study on the upregulation of endothelin B receptors in the kidneys of DOCA-salt hypertensive rats. researchgate.net
Regulation of Renal Tubular Transport of Water and Electrolytes
The renal tubules are responsible for the fine-tuning of water and electrolyte balance. dntb.gov.uanih.gov The endothelin system, via ETB receptors, is implicated in this regulation. Evidence suggests that ETB receptors located in the renal medulla are involved in promoting the excretion of sodium and water. researchgate.net This natriuretic and diuretic function is crucial for maintaining fluid homeostasis and blood pressure control.
By blocking these receptors, this compound can interfere with this physiological process. The upregulation of ETB receptors observed in the renal medulla of DOCA-salt hypertensive rats is thought to be a compensatory mechanism to enhance sodium and water excretion and thereby lower arterial pressure. researchgate.net The administration of an ETB antagonist like this compound would oppose this effect, potentially leading to sodium and water retention. This highlights the importance of the ETB receptor in the renal handling of electrolytes and water, a key aspect of kidney function that can be explored using selective antagonists. researchgate.net
Protective Role Against Renal Injury and Fibrosis in Disease Models
Renal interstitial fibrosis is a common final pathway in chronic kidney disease (CKD), leading to the progressive loss of kidney function. nih.govresearchgate.net The endothelin system, particularly ET-1 acting through the ETA receptor, is a known driver of pro-fibrotic processes in the kidney. scispace.comnih.gov Consequently, much of the research into therapeutic interventions has focused on ETA-selective antagonists, which have demonstrated the ability to reduce glomerular injury and renal fibrosis in various animal models of kidney disease. scispace.comd-nb.info
The specific role of ETB receptor antagonism with compounds like this compound in renal fibrosis is less defined. While endothelin receptor antagonists, in general, have been shown to lead to the regression of renal vascular fibrosis, the therapeutic focus has remained on blocking the ETA receptor. scispace.comgubra.dk Some studies suggest that the activation of endothelin signaling in interstitial cells, which are key players in fibrosis, may have less impact on the development of experimentally induced fibrosis than previously thought. The primary deleterious effects of ET-1 in pathologic states—such as inflammation, fibrosis, and podocyte damage—are largely attributed to ETA receptor activation. scispace.comnih.gov Therefore, while this compound is invaluable for studying the physiological functions of ETB receptors, the strategy for mitigating renal fibrosis has predominantly involved the blockade of the ETA receptor.
Pulmonary System Research
In preclinical models of acute lung injury, the endothelin system is significantly involved in the inflammatory cascade and the breakdown of vascular integrity. Studies utilizing this compound have been instrumental in demonstrating the specific contribution of ETB receptors to these pathological processes.
Involvement in Pulmonary Inflammation and Neutrophil Infiltration
Neutrophil infiltration into the lung tissue is a hallmark of acute inflammatory responses and can contribute significantly to tissue damage. Research in a mouse model of oleic acid-induced acute lung injury demonstrated that endogenous endothelins play a major role in this process through ETB receptor-dependent mechanisms.
The administration of the selective ETB receptor antagonist this compound was shown to markedly inhibit the infiltration of neutrophils into the lungs. This finding indicates that the activation of ETB receptors is a key step in promoting the migration of these inflammatory cells into the pulmonary space during acute injury.
Table 2: Effect of this compound on Oleic Acid-Induced Neutrophil Infiltration in Mice
| Treatment Group | Intervention | Inhibition of Neutrophil Infiltration |
|---|---|---|
| Control | Oleic Acid | - |
| This compound | Oleic Acid + this compound | ~80% |
Data from a study on ET(B) receptor-mediated mechanisms in oleic acid-induced acute lung injury.
Modulation of Pulmonary Microvascular Permeability
An increase in pulmonary microvascular permeability, leading to plasma extravasation and edema, is a critical feature of acute lung injury. The endothelin system contributes to this vascular leakage. In a mouse model, oleic acid-induced a significant increase in pulmonary microvascular permeability, as measured by the extravasation of Evans blue dye into the lung tissue.
The use of this compound revealed the significant involvement of the ETB receptor in this response. The antagonist substantially reduced the oleic acid-induced increase in lung plasma extravasation. It is noteworthy that this compound did not alter the basal (control) level of pulmonary microvascular permeability, suggesting its effect is specific to the pathological state induced by the injury stimulus. d-nb.info This demonstrates that ETB receptor activation is a key factor in modulating microvascular permeability during inflammatory lung injury.
Table 3: Effect of this compound on Oleic Acid-Induced Pulmonary Plasma Extravasation in Mice
| Treatment Group | Intervention | Reduction in Plasma Extravasation |
|---|---|---|
| Control | Oleic Acid | - |
| This compound | Oleic Acid + this compound | 58% |
Data from a study assessing the accumulation of Evans blue in the lungs.
Airway Smooth Muscle Responses and Bronchoconstriction
The role of endothelin-1 (ET-1) in airway smooth muscle (ASM) contraction and bronchoconstriction is a key area of investigation in respiratory diseases like asthma. nih.govfrontiersin.org Preclinical studies using isolated airway tissues have been pivotal in elucidating the involvement of ETB receptors in these processes.
A significant study utilizing isolated rat tracheal rings provided critical insights into the function of ETB receptors in the airways. nih.gov In this ex vivo model, the selective ETB receptor antagonist, this compound, was employed to probe the responses to ET-1 and the selective ETB receptor agonist, sarafotoxin S6c. The findings revealed a complex interplay between ETA and ETB receptors in mediating ASM contraction.
Interestingly, when administered alone, this compound did not inhibit the contractions induced by ET-1 in the rat trachea. nih.gov However, it effectively antagonized the contractions induced by the ETB-selective agonist, sarafotoxin S6c. nih.gov This suggests that while ETB receptors on ASM are capable of mediating contraction, their blockade alone is insufficient to counteract the potent contractile effect of ET-1. nih.gov
The study further demonstrated that the contractile response to ET-1 in the rat trachea is primarily mediated by ETB receptors, as the selective ETA antagonist, BQ-123, had no inhibitory effect at lower concentrations of ET-1. nih.gov A crucial finding was that when the tracheal rings were pre-incubated with BQ-123 to block ETA receptors, this compound was then able to antagonize the ET-1-induced contractions. nih.gov This suggests a functional "cross-talk" between ETA and ETB receptors, where the blockade of ETB receptors may lead to a compensatory activation of ETA receptors to maintain the contractile response to ET-1. nih.gov
These preclinical findings underscore the complexity of the endothelin system in regulating airway tone and highlight the challenges in targeting a single receptor subtype for therapeutic intervention in bronchoconstrictive diseases. wikipedia.org
Table 1: Effect of this compound on Agonist-Induced Contractions in Rat Tracheal Rings
| Agonist | Pre-treatment | Effect of this compound | Implication |
| Endothelin-1 (ET-1) | None | No inhibition of contraction nih.gov | ETB blockade alone is insufficient to counter ET-1-induced contraction. nih.gov |
| Sarafotoxin S6c | None | Antagonized contraction nih.gov | Confirms this compound as a functional ETB receptor antagonist in ASM. |
| Endothelin-1 (ET-1) | BQ-123 (ETA antagonist) | Antagonized contraction nih.gov | Suggests cross-talk between ETA and ETB receptors in mediating contraction. nih.gov |
Neurobiological and Other Systemic Investigations
The investigation of this compound in preclinical models has extended beyond the respiratory system, providing insights into the role of ETB receptors in other physiological systems, although specific neurobiological studies are limited.
In the cardiovascular system, preclinical research in anesthetized normotensive rats has demonstrated that the administration of this compound can lead to a reduction in blood pressure. nih.gov This finding provides in vivo evidence for a role of ETB receptors in mediating vasoconstriction and contributing to the maintenance of vascular tone in certain circulatory beds. nih.gov This vasoconstrictor role of smooth muscle ETB receptors appears to be significant in some animal models. ahajournals.org
While ET-3 is recognized as the predominant endothelin peptide in the central nervous system, and ETB receptors are known to be present in the brain, specific preclinical studies investigating the direct neurobiological effects of this compound are not widely reported in the available literature. scispace.com A patent for vectors involving the central nervous system has mentioned this compound, but this does not constitute a preclinical study of its neurobiological effects. googleapis.com The broader functions of ETB receptors in the central nervous system, which include potential roles in neurotransmission and glial cell function, remain an area for further investigation with selective tools like this compound.
In the context of renal pathophysiology, the endothelin system is a key player. While numerous preclinical studies have investigated various endothelin receptor antagonists in models of kidney disease, specific data on the effects of this compound in this area are not extensively detailed in the reviewed literature. mdpi.com The general approach in many recent preclinical renal studies has been to use dual ETA/ETB or selective ETA antagonists. mdpi.com
Table 2: Systemic Preclinical Findings with this compound
| System | Preclinical Model | Finding | Reference |
| Cardiovascular | Anesthetized Normotensive Rats | Reduction in blood pressure | nih.gov |
Methodological Approaches Utilizing Ro 46 8443 in Experimental Research
In Vitro Experimental Modalities
In vitro methodologies are fundamental for characterizing the direct effects of pharmacological agents on specific tissues and cells, independent of systemic physiological influences. Ro 46-8443 has been extensively used in such systems to elucidate the function of ETB receptors at a localized level.
Cell-Based Assays (e.g., CHO Cells, Endothelial Cells, Vascular Smooth Muscle Cells)
Cell-based assays provide a powerful platform to study molecular and cellular mechanisms in a controlled setting. Chinese Hamster Ovary (CHO) cells are frequently used for expressing specific receptors to study ligand binding and functional responses. nih.govnih.govsigmaaldrich.com Research has documented the antagonist activity of this compound at human ETB receptors that were specifically expressed in CHO cells, confirming its mechanism of action at the cellular level. guidetopharmacology.org
Assays involving endothelial cells and vascular smooth muscle cells (VSMCs) are crucial for understanding vascular biology. nih.govlifelinecelltech.com These cells are the primary components of blood vessels, and their interaction governs vascular tone and remodeling. lifelinecelltech.com In vitro models, such as co-culture systems, allow researchers to investigate the effects of compounds like this compound on processes such as cell proliferation, migration, and the production of vasoactive mediators, providing insights into the role of ETB receptors in vascular health and disease. nih.gov
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a cornerstone for determining the affinity and selectivity of a compound for its receptor target. nih.gov These assays utilize a radioactively labeled ligand to quantify its binding to a receptor in a given tissue or cell preparation.
Through competitive binding experiments, this compound was characterized as a highly selective antagonist for the ETB receptor. It demonstrated a competitive binding mode and exhibited up to a 2000-fold greater selectivity for ETB receptors over ETA receptors, both in terms of its ability to inhibit radioligand binding and to block functional responses mediated by the receptor. This high degree of selectivity makes this compound an invaluable tool for isolating and studying ETB receptor-specific functions.
In Vivo Animal Models of Disease and Physiology
In vivo studies are essential for understanding the integrated physiological effects of a compound in a whole organism. This compound has been employed in various animal models to explore the systemic role of ETB receptors, particularly in cardiovascular regulation and hypertension.
Models of Systemic and Organ-Specific Hypertension (e.g., Spontaneously Hypertensive Rats, Deoxycorticosterone Acetate-Salt Rats)
Animal models of hypertension are critical for investigating the mechanisms underlying the disease and for testing potential therapeutic agents. The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension, while the Deoxycorticosterone Acetate (B1210297) (DOCA)-salt rat is a model of mineralocorticoid-induced, salt-sensitive hypertension.
Studies have shown that intravenous administration of this compound causes an increase in blood pressure in both SHR and DOCA-salt hypertensive rats. jpp.krakow.pl This pressor effect is particularly pronounced in the DOCA-salt model, where the hypertensive response to ETB receptor blockade with this compound was found to be greater than in normotensive control animals. ahajournals.orgnih.gov These findings suggest that ETB receptors play a protective, vasodilatory role to counteract hypertension, and that this role is especially important in the context of salt-sensitive hypertension. nih.govphysiology.org
Blood Pressure Response to this compound in Hypertensive Rat Models
| Animal Model | Effect of this compound Administration | Inferred Role of ETB Receptor | Reference |
|---|---|---|---|
| Spontaneously Hypertensive Rat (SHR) | Increased blood pressure | Tonic vasodilator action | jpp.krakow.pl |
| DOCA-Salt Hypertensive Rat | Increased blood pressure (effect is greater than in normotensive controls) | Protective vasodilation; counteracts hypertension | jpp.krakow.plahajournals.orgnih.govphysiology.orgahajournals.org |
Cardiovascular Functional Assessment in Conscious Animal Models (e.g., Hemodynamic Measurements in Dogs)
Evaluating cardiovascular function in conscious animals provides data that is free from the confounding effects of anesthesia. nih.gov In conscious dogs instrumented for hemodynamic monitoring, this compound has been used to probe the role of ETB receptors in regulating coronary circulation.
Intracoronary administration of this compound did not significantly affect the baseline external diameter of large epicardial coronary arteries, either with or without prior blockade of nitric oxide synthesis by L-NAME. physiology.orgoup.com However, this compound did elicit other significant hemodynamic changes. Furthermore, when administered after L-NAME, this compound failed to restore the blunted coronary blood flow (CBF) responses to acetylcholine, indicating that ETB receptor blockade does not reverse the effects of nitric oxide synthase inhibition in this context. ahajournals.org
Hemodynamic Effects of this compound in Conscious Dogs
| Hemodynamic Parameter | Observed Effect of this compound | Reference |
|---|---|---|
| Coronary Artery Diameter (CD) | No significant change | physiology.orgoup.com |
| Left Ventricular Pressure (LVP) | Increased | physiology.orgoup.com |
| Mean Arterial Pressure (MAP) | Increased | physiology.org |
| Heart Rate (HR) | Decreased | physiology.orgoup.com |
| Coronary Blood Flow (CBF) | Decreased | physiology.orgoup.com |
Models of Acute Organ Injury (e.g., Oleic Acid-Induced Acute Lung Injury in Mice)
This compound has been instrumental in elucidating the role of the endothelin (ET) system, specifically the ETB receptor, in the pathophysiology of acute organ injury. A key example is its use in experimental models of acute lung injury (ALI) induced by oleic acid in mice. This model mimics features of acute respiratory distress syndrome (ARDS), a condition characterized by severe inflammation, damage to the lung's microvasculature, and fluid accumulation in the alveoli. amegroups.org
In studies investigating oleic acid-induced ALI, intravenous administration of oleic acid leads to a significant inflammatory response in the lungs. This is evidenced by a marked increase in the accumulation of inflammatory cells, such as neutrophils and mononuclear cells, in the bronchoalveolar lavage fluid. nih.gov Additionally, the injury is characterized by increased pulmonary microvascular permeability, which allows fluid to leak from the blood vessels into the lung tissue. nih.gov
The use of this compound in this model has demonstrated that the ETB receptor plays a critical role in mediating these pathological changes. nih.gov When administered prior to the oleic acid challenge, this compound, a selective ETB receptor antagonist, significantly reduces the key markers of lung injury. nih.gov Specifically, it has been shown to inhibit oleic acid-induced neutrophil infiltration by approximately 80% and reduce the increase in pulmonary microvascular permeability by about 58%. nih.gov
These findings highlight the involvement of endogenous endothelins acting through ETB receptors in promoting the infiltration of neutrophils and the breakdown of the vascular barrier in the lungs during acute injury. nih.gov The effectiveness of this compound in mitigating these effects underscores its value as a research tool for dissecting the molecular pathways of ALI. nih.gov
Detailed Research Findings in Oleic Acid-Induced ALI Model
| Treatment Group | Pulmonary Microvascular Permeability (% reduction vs. Oleic Acid) | Neutrophil Infiltration (% inhibition vs. Oleic Acid) | Key Finding | Reference |
| Oleic Acid + this compound | 58% | ~80% | Selective ETB receptor antagonism significantly attenuates lung inflammation and vascular leakage. | nih.gov |
| Oleic Acid + Bosentan (B193191) (ETA/ETB antagonist) | 71% | ~80% | Non-selective endothelin receptor blockade also provides protection, suggesting a primary role for the ETB receptor in this model. | nih.gov |
| Oleic Acid + A-127722.5 (selective ETA antagonist) | Inactive | Not Reported | Selective ETA receptor antagonism does not prevent the increase in vascular permeability, further implicating the ETB receptor. | nih.gov |
| Oleic Acid + A-192621 (selective ETB antagonist) | 79% | Not Reported | Another selective ETB antagonist confirms the role of this receptor in mediating vascular permeability. | nih.gov |
Methodological Considerations in Animal Studies
The utility of this compound in experimental research is contingent upon rigorous methodological design to ensure the validity and interpretability of the findings. Key considerations include confirming selective antagonism and implementing appropriate experimental controls.
Ensuring Selective Antagonism: A primary advantage of this compound is its selectivity for the ETB receptor over the ETA receptor. This allows researchers to dissect the specific contributions of the ETB receptor to a given physiological or pathological process. physiology.org However, it is crucial to verify this selectivity within the context of the specific experimental model. For instance, in studies on coronary vessels, the efficacy of this compound in blocking the effects of an ETB-selective agonist like sarafotoxin 6c was confirmed, while it did not inhibit ETA-mediated responses. physiology.org This functional confirmation is essential to confidently attribute the observed effects to ETB receptor blockade.
Appropriate Experimental Controls: Proper controls are fundamental in animal studies involving this compound. This includes vehicle-treated groups to control for the effects of the solvent in which the compound is dissolved. ahajournals.org Furthermore, it is important to assess the baseline effects of this compound alone, without the disease-inducing stimulus. In the ALI model, it was shown that this compound did not modify basal pulmonary microvascular permeability or cell counts in healthy control animals, indicating that its effects were specific to the pathological state induced by oleic acid. nih.gov
Researchers must also consider the potential systemic hemodynamic effects of ETB receptor blockade. In some models, such as in conscious dogs or certain hypertensive rat models, administration of this compound has been shown to cause changes in blood pressure and heart rate. jpp.krakow.ploup.com These effects are important to document and consider, as they could potentially confound the interpretation of the compound's effects on the specific organ system under investigation. Therefore, monitoring systemic parameters is a critical component of the experimental design. oup.com
Comparative Pharmacology and the Distinctive Contributions of Ro 46 8443 to Endothelin Research
Differentiation from Other Endothelin B Receptor Antagonists (e.g., BQ-788, A-192621, IRL-2500)
Ro 46-8443 was the first non-peptide, selective antagonist for the endothelin B (ETB) receptor, a significant development in a field previously dominated by peptide-based antagonists. nih.govscispace.com Its unique chemical structure and pharmacological profile distinguish it from other widely used ETB receptor antagonists such as BQ-788, A-192621, and IRL-2500. A primary differentiator is its non-peptide nature, which offers different pharmacokinetic properties compared to peptide-based antagonists like BQ-788 and IRL-2500. 7tmantibodies.com
In terms of receptor binding and functional inhibition, this compound demonstrates significant selectivity for the ETB receptor over the ETA receptor, with studies indicating up to a 2000-fold preference. nih.govscispace.com This high selectivity is crucial for its utility as a research tool, allowing for the specific investigation of ETB receptor-mediated pathways.
The following table provides a comparative overview of the receptor affinity and selectivity of this compound and other selective ETB receptor antagonists.
| Compound | Receptor Target | IC50 / Ki | Selectivity (ETA/ETB) | Compound Type |
|---|---|---|---|---|
| This compound | ETB | IC50: 34-69 nM | ~100-2000 fold for ETB | Non-peptide |
| BQ-788 | ETB | IC50: 1.2 nM | ~1083 fold for ETB | Peptide |
| A-192621 | ETB | Ki: 8.8 nM | ~636 fold for ETB | Non-peptide |
| IRL-2500 | ETB | IC50: 1.3 nM | ~72 fold for ETB | Peptide |
Comparative Analysis with Non-Selective Endothelin Receptor Antagonists (e.g., Bosentan)
In contrast to selective ETB antagonists, non-selective antagonists like bosentan (B193191) block both ETA and ETB receptors. This dual antagonism results in a distinctly different pharmacological profile compared to this compound. Bosentan competitively inhibits the binding of endothelin-1 (B181129) to both receptor subtypes. nih.govresearchgate.net
The utility of this compound lies in its ability to isolate the physiological and pathological roles of the ETB receptor. In contrast, the effects of bosentan reflect the combined blockade of both ETA and ETB receptor-mediated pathways. For instance, while this compound can be used to study the specific contribution of ETB receptors to vasoconstriction or vasodilation, bosentan's effects will be a composite of its actions on both the vasoconstrictive ETA receptors and the multifaceted ETB receptors. ahajournals.orgahajournals.org
The following table compares the receptor binding affinities of this compound and the non-selective antagonist bosentan.
| Compound | ETA Receptor Ki | ETB Receptor Ki | Selectivity |
|---|---|---|---|
| This compound | ~6800 nM (IC50) | ~34-69 nM (IC50) | Selective for ETB |
| Bosentan | 4.7 nM | 95 nM | Non-selective (slight preference for ETA) |
Elucidating Complex Endothelin Receptor Subtype Interplay (e.g., ETA/ETB Receptor Cross-talk)
The high selectivity of this compound makes it an invaluable tool for dissecting the complex interplay and potential cross-talk between ETA and ETB receptors. nih.govbohrium.com The endothelin system is not always a straightforward case of two independent receptor systems; evidence suggests that the activation or blockade of one receptor subtype can influence the function of the other.
Research utilizing selective antagonists has been pivotal in uncovering these interactions. For example, studies have shown that in certain tissues, the blockade of ETB receptors with a selective antagonist can unmask or potentiate the vasoconstrictor responses mediated by ETA receptors. This suggests a functional antagonism or a modulatory relationship between the two receptor subtypes. The precise and selective blockade of ETB receptors by this compound allows researchers to investigate these nuanced interactions without the confounding effects of ETA receptor blockade. ahajournals.org
Utility as a Research Tool for Understanding Endothelin Clearance Mechanisms
This compound has been instrumental in clarifying the role of the ETB receptor in the clearance of circulating endothelin-1 (ET-1). scispace.comahajournals.org The ETB receptor is recognized as a key component of the endothelin clearance pathway, particularly in the lungs and kidneys, where it binds to and internalizes circulating ET-1, thereby removing it from circulation. nih.gov
By selectively blocking ETB receptors, this compound allows researchers to investigate the consequences of impaired ET-1 clearance. Studies using ETB antagonists have demonstrated that blockade of these receptors leads to a significant increase in the plasma concentration of ET-1. ahajournals.orgnih.govnih.govresearchgate.net This elevation is attributed to the inhibition of ETB receptor-mediated clearance.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
